Kinase Selectivity: NS-018 Exhibits Superior JAK2 Selectivity Over JAK1, JAK3, and Tyk2
NS-018 demonstrates high selectivity for JAK2 over other JAK-family kinases, with 46-fold selectivity over JAK1 (IC50 = 33 nM), 54-fold selectivity over JAK3 (IC50 = 39 nM), and 31-fold selectivity over Tyk2 (IC50 = 22 nM), based on its JAK2 IC50 of 0.72 nM [1][2]. This selectivity profile is more pronounced than that of ruxolitinib, which inhibits JAK1 and JAK2 with comparable potency (JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM), yielding only ~1.2-fold selectivity [3]. The enhanced JAK2 selectivity of NS-018 is hypothesized to reduce JAK1-mediated adverse effects such as anemia and thrombocytopenia, a key differentiator for clinical application [4].
| Evidence Dimension | JAK family kinase selectivity (fold-selectivity over JAK2) |
|---|---|
| Target Compound Data | JAK2 IC50 = 0.72 nM; JAK1/JAK2 = 46-fold; JAK3/JAK2 = 54-fold; Tyk2/JAK2 = 31-fold |
| Comparator Or Baseline | Ruxolitinib: JAK2 IC50 = 2.8 nM, JAK1 IC50 = 3.3 nM, JAK1/JAK2 ~1.2-fold |
| Quantified Difference | NS-018 exhibits 46- to 54-fold selectivity for JAK2 over JAK1 and JAK3, compared to ~1.2-fold for ruxolitinib. |
| Conditions | In vitro kinase activity assays using recombinant JAK-family kinases, ATP concentrations near respective Km values [1][2][3]. |
Why This Matters
Higher JAK2 selectivity is associated with reduced myelosuppression, a critical factor in selecting a JAK inhibitor for patients with pre-existing cytopenias.
- [1] Nakaya Y, Shide K, Niwa T, et al. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms. Blood Cancer J. 2011;1(7):e29. doi:10.1038/bcj.2011.29 View Source
- [2] NCATS Inxight Drugs. NS-018. National Center for Advancing Translational Sciences (NCATS). View Source
- [3] Quintás-Cardama A, Vaddi K, Liu P, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. doi:10.1182/blood-2009-04-214957 View Source
- [4] Nakaya Y, Shide K, Naito H, et al. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis. Blood Cancer J. 2014;4(1):e174. doi:10.1038/bcj.2013.73 View Source
